molecular formula C10H11BrFN B3365586 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 1248202-83-6

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B3365586
CAS No.: 1248202-83-6
M. Wt: 244.1 g/mol
InChI Key: IBUJCHHQAKKASZ-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound that features a bromine and a fluorine atom substituted on an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method is the bromination and fluorination of a pre-formed isoquinoline ring. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of halogenated isoquinolines on biological systems.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1,2,3,4-tetrahydro-isoquinoline
  • 5-Fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
  • 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydro-isoquinoline

Uniqueness

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUJCHHQAKKASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 3
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 4
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 5
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 6
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline

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